molecular formula C13H9F2NO3 B2734945 3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248322-89-4

3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid

Cat. No. B2734945
M. Wt: 265.216
InChI Key: QKERUOYCWBUQQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with pyridin-2-amine in dichloromethane (CH2Cl2) at room temperature. The reaction proceeds for approximately 6 hours, resulting in the formation of the desired product .


Molecular Structure Analysis

The compound consists of a benzoic acid moiety linked to a pyridine ring via an ether linkage. The difluoromethyl group at the 3-position of the pyridine ring imparts unique properties to the molecule. The crystal structure reveals the precise arrangement of atoms and bond angles .

Safety And Hazards

  • MSDS : Detailed safety information can be found here.

properties

IUPAC Name

3-[3-(difluoromethyl)pyridin-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-11(15)10-5-2-6-16-12(10)19-9-4-1-3-8(7-9)13(17)18/h1-7,11H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKERUOYCWBUQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid

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